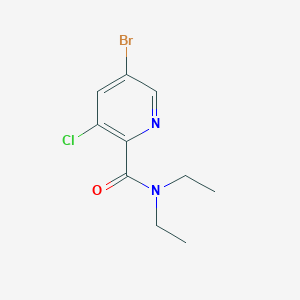

5-Bromo-3-chloro-N,N-diethylpicolinamide

Description

5-Bromo-3-chloro-N,N-diethylpicolinamide is a pyridine derivative featuring bromine and chlorine substituents at the 5- and 3-positions of the pyridine ring, respectively, and a diethylamide group at the 2-position. This compound’s structural uniqueness lies in its halogenation pattern and the steric/electronic effects imparted by the N,N-diethylamide moiety.

Properties

IUPAC Name |

5-bromo-3-chloro-N,N-diethylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O/c1-3-14(4-2)10(15)9-8(12)5-7(11)6-13-9/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABZNVNCRGWBOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=C(C=N1)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-N,N-diethylpicolinamide typically involves the following steps:

Starting Material: The synthesis begins with 5-bromo-3-chloropyridine as the starting material.

Amidation Reaction: The 5-bromo-3-chloropyridine undergoes an amidation reaction with N,N-diethylamine in the presence of a suitable catalyst, such as a palladium complex, under controlled temperature and pressure conditions.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of 5-Bromo-3-chloro-N,N-diethylpicolinamide may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms. Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation Reactions: Oxidation of the diethyl groups can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the picolinamide core can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous ether solvent.

Major Products:

Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

Oxidation: Formation of carboxylic acids or aldehydes from the diethyl groups.

Reduction: Formation of amines or alcohols from the picolinamide core.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions involving transition metals.

Biology:

Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to biologically active molecules.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry:

Material Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-N,N-diethylpicolinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. The presence of bromine and chlorine atoms can enhance its binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural analogs and their distinguishing features:

| Compound Name | Substituents | Key Differences | Inferred Properties |

|---|---|---|---|

| 5-Bromo-3-chloro-N,N-diethylpicolinamide | Br (5), Cl (3), N,N-diethylamide (2) | Reference compound | Moderate steric hindrance, lipophilic due to diethylamide |

| 5-Bromo-N,N-diethylnicotinamide | Br (5), N,N-diethylamide (3) | Amide at 3-position (nicotinamide vs. picolinamide) | Altered binding affinity in biological systems; higher polarity |

| 5-Bromo-N-isopropylpicolinamide | Br (5), N-isopropylamide (2) | Isopropyl vs. diethylamide | Reduced steric bulk, potentially higher solubility |

| 5-Bromo-2-chloronicotinic acid | Br (5), Cl (2), carboxylic acid (3) | Acid group instead of amide; Cl at 2-position | Higher acidity, suitability for salt formation or coordination chemistry |

| N-(5-Bromo-3-methylpyridin-2-yl)pivalamide | Br (5), methyl (3), pivalamide (2) | Bulky pivaloyl group; methyl substituent | Enhanced metabolic stability; steric shielding of amide |

| 5-Bromo-N-(2-(diethylamino)ethyl)picolinamide | Br (5), diethylaminoethylamide (2) | Basic aminoethyl side chain | Improved water solubility; potential for protonation at physiological pH |

Electronic and Steric Effects

- Halogen Position : Bromine at the 5-position and chlorine at the 3-position (target compound) create distinct electronic effects compared to analogs like 5-bromo-2-chloronicotinic acid (Cl at 2-position). The meta-chloro substituent may reduce electron-withdrawing effects compared to ortho-substitution, influencing reactivity in cross-coupling reactions .

Hydrogen Bonding and Crystallinity

Compounds like N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () form centrosymmetric dimers via N–H···O hydrogen bonds. In contrast, the target compound’s diethylamide lacks an H-bond donor, likely reducing crystalline stability and solubility compared to analogs with free amide hydrogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.